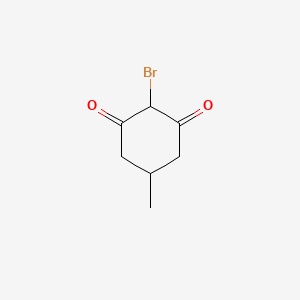

2-Bromo-5-methylcyclohexane-1,3-dione

Description

Properties

CAS No. |

61621-45-2 |

|---|---|

Molecular Formula |

C7H9BrO2 |

Molecular Weight |

205.05 g/mol |

IUPAC Name |

2-bromo-5-methylcyclohexane-1,3-dione |

InChI |

InChI=1S/C7H9BrO2/c1-4-2-5(9)7(8)6(10)3-4/h4,7H,2-3H2,1H3 |

InChI Key |

CDRCIZITSZUOPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)Br |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrO

- Molecular Weight : 205.049 g/mol

- CAS Number : 61621-45-2

The compound features a bromine atom attached to a cyclohexane ring that contains two carbonyl groups (diones), which contribute to its reactivity and utility in chemical synthesis.

Organic Synthesis

2-Bromo-5-methylcyclohexane-1,3-dione serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Reactions :

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols, facilitating the synthesis of more complex molecules.

- Reduction Reactions : The carbonyl groups can be reduced to alcohols, expanding the range of derivatives that can be synthesized.

- Oxidation Reactions : The compound can be oxidized to form carboxylic acids, which are useful intermediates in organic chemistry.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Reagent Used | Product Formed |

|---|---|---|

| Nucleophilic Substitution | Amines/Alcohols | Amides/Esters |

| Reduction | Sodium Borohydride | Alcohols |

| Oxidation | Potassium Permanganate | Carboxylic Acids |

Medicinal Chemistry

Research has indicated potential medicinal applications for this compound. Its derivatives are being explored for their biological activities:

- Antimicrobial Properties : Studies have shown that certain derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains .

- Anticancer Activity : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression, making it a candidate for developing new anticancer therapies .

Case Study: Anticancer Activity

In a study published in the Bioorganic and Medicinal Chemistry Letters, researchers synthesized derivatives of this compound and tested them against cancer cell lines. Some derivatives showed promising results in inhibiting tumor growth, indicating their potential as therapeutic agents .

Material Science

The compound is also being evaluated for its role in materials science:

- Polymer Synthesis : Due to its reactive nature, it can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Dyes and Pigments : Its structural characteristics allow it to serve as a precursor for synthesizing dyes used in textiles and coatings.

Comparison with Similar Compounds

2-(Bromophenyl)cyclohexane-1,3-dione Derivatives (5c, 5d)

- Structure : These compounds feature a bromophenyl group (para- or ortho-substituted) and a 5,5-dimethylcyclohexane-1,3-dione core.

- Properties: Antibacterial Activity: Table 3 in indicates moderate-to-high activity against bacterial strains, with variations depending on bromine position (para vs. ortho) . Synthesis Efficiency: Yields for 5c (para-bromo, 84%) and 5d (ortho-bromo, 78%) suggest steric hindrance from ortho-substituents reduces reaction efficiency .

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

- Structure : A dioxane ring with bromine at position 5 and two methyl groups at position 2.

- Properties :

Anthelmintic Piperazine-2,3-dione Derivatives

Indolin-2,3-dione Derivatives

- Structure : Indole-based dione with a fused benzene ring.

- Pharmacological Profile : Unlike brominated cyclohexane-diones, indolin-2,3-diones show high selectivity for σ2 receptors (Kis2 = 42 nM) due to the additional carbonyl group, which alters electronic properties .

Preparation Methods

Direct Bromination Using Molecular Bromine

The most widely documented method involves the electrophilic bromination of 5-methylcyclohexane-1,3-dione (CAS 4341-24-6) using molecular bromine () in acetic acid. The reaction proceeds via enol tautomerization of the 1,3-dione, facilitating electrophilic attack at the α-position to the carbonyl groups.

Procedure :

-

Dissolve 5-methylcyclohexane-1,3-dione (1.0 equiv) in glacial acetic acid.

-

Add bromine (1.1 equiv) dropwise at 0–5°C under nitrogen atmosphere.

-

Stir the mixture at room temperature for 12–24 hours.

-

Quench with ice water, extract with dichloromethane, and purify via recrystallization.

Key Parameters :

N-Bromosuccinimide (NBS)-Mediated Bromination

Alternative protocols employ N-bromosuccinimide (NBS) in tetrahydrofuran (THF) or carbon tetrachloride () with radical initiators like azobisisobutyronitrile (AIBN). This method minimizes polybromination byproducts.

Procedure :

-

Combine 5-methylcyclohexane-1,3-dione (1.0 equiv), NBS (1.05 equiv), and AIBN (0.1 equiv) in .

-

Reflux at 75°C for 4–6 hours under inert gas.

-

Filter succinimide byproducts and concentrate the filtrate.

-

Purify via column chromatography (hexane/ethyl acetate).

Key Parameters :

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

The table below contrasts critical metrics for both methods:

| Parameter | Br₂/Acetic Acid | NBS/CCl₄ |

|---|---|---|

| Reaction Time | 12–24 hours | 4–6 hours |

| Temperature | 0–25°C | 75°C |

| Yield | 68–72% | 65–70% |

| Byproduct Formation | <5% | <2% |

| Scalability | Moderate | High |

| Cost | Low | Moderate |

Advantages of Br₂ Method :

Advantages of NBS Method :

-

Adaptable to continuous-flow systems for industrial production.

Mechanistic Insights

Electrophilic Pathway (Br₂/Acetic Acid)

Radical Pathway (NBS/CCl₄)

-

Initiation : AIBN decomposes to generate radicals, abstracting a hydrogen atom from NBS to produce bromine radicals.

-

Propagation : Bromine radicals abstract hydrogen from the 2-position of the dione, forming a carbon radical.

-

Termination : The carbon radical reacts with NBS to install the bromine atom.

Optimization Strategies

Solvent Effects

Catalytic Enhancements

-

Lewis Acids (e.g., FeBr₃) : Accelerate electrophilic bromination by polarizing .

-

Phase-Transfer Catalysts : Improve interfacial interactions in biphasic systems.

Challenges and Solutions

Purification Difficulties

Industrial Applications and Patent Landscape

While no direct patents for this compound exist, analogous bromination techniques from CN102951996A highlight scalable nitration-reduction-bromination sequences. These methods emphasize catalyst recycling (e.g., Raney nickel) and mild conditions, principles applicable to optimizing the target compound’s synthesis .

Q & A

Q. How does the compound’s reactivity compare to non-brominated cyclohexane-1,3-diones in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.